Ethyl 7-bromo-2-oxoheptanoate
Description
Contextual Significance as a Versatile Synthetic Building Block
The significance of Ethyl 7-bromo-2-oxoheptanoate as a synthetic building block stems from the distinct reactivity of its two functional moieties. The terminal alkyl bromide is a reactive site for nucleophilic substitution reactions, allowing for the introduction of various other functional groups or the formation of carbon-carbon bonds with suitable nucleophiles.
Simultaneously, the ethyl keto-ester portion of the molecule is a classic β-keto ester, a cornerstone in synthetic organic chemistry. This group can be readily deprotonated to form an enolate, which can then participate in a wide array of transformations, including alkylations, acylations, and condensation reactions. The presence of both a nucleophilic site (after deprotonation) and an electrophilic site (the ketone carbonyl) within the same functional group allows for intricate molecular constructions.
The compound's linear seven-carbon backbone combined with these reactive handles at positions 1 (via the bromine) and 2 (via the keto group) makes it a useful precursor for the synthesis of more complex molecules, particularly substituted heptanoic acid derivatives and heterocyclic systems. Its synthesis can be envisioned through pathways common for related structures, such as the reaction of a Grignard reagent derived from a dihaloalkane like 1,5-dibromopentane (B145557) with an oxalate (B1200264) derivative. chemsrc.comsmolecule.com
Overview of Research Trajectories and Scope
Research involving this compound has been notably focused on its relevance within the pharmaceutical industry, specifically in the context of impurity profiling and analytical method development.
A significant area of research has identified this compound as a potential genotoxic impurity (PGI) in the drug substance Cilastatin sodium. ijpsr.com Cilastatin is an inhibitor of the renal enzyme dehydropeptidase, administered to prevent the degradation of certain antibiotics. ijpsr.com In the synthesis of related key starting materials like Ethyl 7-chloro-2-oxoheptanoate, various structurally similar impurities can arise. ijpsr.com this compound (designated as PGI-5 in one study) is one such potential impurity that requires strict control due to the structural alert for genotoxicity posed by the alkyl halide group. ijpsr.com
This concern has driven the development of highly sensitive and selective analytical methods to detect and quantify its presence at trace levels. Research has been published detailing a validated Gas Chromatography with Mass Spectrometry (GC-MS) method for the simultaneous determination of this compound and other related PGIs in Cilastatin sodium. ijpsr.com In this context, the compound serves as a critical reference standard for method validation, ensuring the safety and quality of the final pharmaceutical product. ijpsr.com While its bifunctional nature makes it a theoretically versatile synthetic intermediate, its documented research scope is predominantly centered on its role as an analytical target in pharmaceutical chemistry. bldpharm.comijpsr.com
Structure
3D Structure
Properties
Molecular Formula |
C9H15BrO3 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
ethyl 7-bromo-2-oxoheptanoate |
InChI |
InChI=1S/C9H15BrO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7H2,1H3 |
InChI Key |
GPKZKVOWHKSXED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 7 Bromo 2 Oxoheptanoate
Classical and Established Synthetic Routes
The traditional synthesis of α-keto esters like Ethyl 7-bromo-2-oxoheptanoate has relied on several well-established organic reactions. mdpi.com These methods, while robust, often involve multiple steps and require careful control of reaction conditions to achieve desirable yields. mdpi.comresearchgate.net
Grignard Reaction-Based Approaches
A primary and widely utilized method for the synthesis of this compound and its analogs involves the Grignard reaction. mt.comgoogle.com This organometallic reaction is valued for its effectiveness in forming carbon-carbon bonds. mt.com
Leveraging Halogenated Precursors and Oxalate (B1200264) Esters
The synthesis typically commences with the formation of a Grignard reagent from a halogenated precursor. For the analogous compound, ethyl 7-chloro-2-oxoheptanoate, this involves reacting 1-bromo-5-chloropentane (B104276) with magnesium metal in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comsmolecule.com This organomagnesium halide then acts as a potent nucleophile. mt.com
The subsequent step is a condensation reaction where the prepared Grignard reagent is added to an oxalate ester, most commonly diethyl oxalate. google.com This addition to one of the ester's carbonyl groups leads to the formation of the α-keto ester structure. The reaction is typically quenched with a dilute acid to hydrolyze the intermediate magnesium salt and yield the final product. A patent for the preparation of ethyl 7-chloro-2-oxoheptanoate outlines a process where 1-bromo-5-chloropentane is reacted with magnesium to form the Grignard reagent, which is then reacted with diethyl oxalate. google.com The resulting crude product is further purified. google.com
Optimization of Reaction Conditions and Yields
Optimizing the conditions for the Grignard reaction is crucial for maximizing the yield and purity of this compound. Key factors that require careful control include temperature, solvent, and the purity of reactants. numberanalytics.com
The formation of the Grignard reagent is highly exothermic and sensitive to moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen). numberanalytics.com The temperature during the Grignard reagent formation and the subsequent condensation reaction is a critical parameter. For the synthesis of the chloro-analog, temperatures are often maintained at low levels, for instance between -30°C and +15°C, to control the reaction rate and minimize side reactions. google.com One significant side reaction is the coupling of the Grignard reagent with unreacted alkyl halide, which can be minimized by controlling the concentration of the alkyl halide and the reaction temperature. libretexts.org
The choice of solvent also plays a significant role. Ethereal solvents like diethyl ether and THF are commonly used as they effectively solvate the magnesium and stabilize the Grignard reagent. numberanalytics.com In some patented procedures for the chloro-analog, a mixture of a benzene-type solvent and an organic base like THF is employed. google.com
The following table summarizes typical reaction parameters for the synthesis of the analogous ethyl 7-chloro-2-oxoheptanoate via the Grignard reaction:
| Parameter | Condition | Reference |
|---|---|---|
| Starting Halide | 1-bromo-5-chloropentane | google.comgoogle.com |
| Reagent | Magnesium | google.comgoogle.com |
| Electrophile | Diethyl oxalate | google.com |
| Solvent | Anhydrous THF, Diethyl ether, Toluene | google.com |
| Temperature (Grignard Formation) | -10°C to 25°C | google.com |
| Temperature (Condensation) | -20°C to +15°C | google.comsmolecule.com |
| Atmosphere | Inert (e.g., Nitrogen) |
Alternative Carbonyl Condensation Pathways (e.g., Reformatsky-type reactions for analogous compounds)
While the Grignard reaction is a mainstay, other carbonyl condensation reactions can be considered for the synthesis of related structures. The Reformatsky reaction, for instance, provides a pathway to β-hydroxy esters by reacting an α-halo ester with a ketone or aldehyde in the presence of metallic zinc. wikipedia.orgwisdomlib.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is generally less reactive than a Grignard reagent. wikipedia.org This reaction could be adapted to synthesize precursors to compounds like this compound.
The classical Reformatsky reaction involves the insertion of zinc into the carbon-halogen bond of an α-haloester, followed by reaction with a carbonyl compound. wikipedia.org Variations of this reaction have been developed using other metals and catalysts to improve yields and expand the substrate scope. organic-chemistry.orgnih.gov For example, low-valent iron or copper, generated in situ, have been used to mediate the reaction under milder conditions. organic-chemistry.org While not a direct synthesis for this compound, these alternative condensation pathways highlight the diverse strategies available for constructing the core structure of α-keto esters and their derivatives.
Modern and Industrial Scale Synthesis Approaches
The demand for efficient, safe, and scalable synthetic methods has driven the development of modern techniques such as continuous flow processes. These approaches offer significant advantages over traditional batch methods, particularly for industrial-scale production of fine chemicals and pharmaceutical intermediates. mdpi.comresearchgate.net
Continuous Flow Processes for Analogous Compounds
Continuous flow chemistry has emerged as a powerful tool for the synthesis of various organic compounds, including α-keto esters and for conducting Grignard reactions. researchgate.netnih.govacs.org This technology offers enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially for highly exothermic or hazardous reactions. vapourtec.com The synthesis of Grignard reagents, which is often a critical step in producing compounds like this compound, can be particularly well-suited for flow chemistry. researchgate.netchemicalindustryjournal.co.uk
In a continuous flow setup, reagents are continuously pumped through a reactor, which can be a heated coil or a packed-bed column. researchgate.net For Grignard reagent formation, a column packed with magnesium turnings can be used, where the organic halide solution is passed through to generate the organomagnesium species. researchgate.net This approach allows for better temperature control and can lead to higher yields and purities. acs.org Furthermore, flow systems can be "telescoped," meaning multiple reaction steps are connected in sequence without isolating the intermediates, which can significantly improve efficiency. researchgate.net
Research has demonstrated the successful application of flow chemistry for the synthesis of α-ketoesters. nih.govresearchgate.net For example, a flow-based protocol was developed for the synthesis of α-ketoesters from nitroalkanes, showcasing the potential for multi-step synthesis in a continuous manner. nih.gov While specific examples for this compound are not detailed, the principles are directly applicable. The benefits of continuous flow for analogous Grignard reactions and keto ester synthesis are summarized in the table below.
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Better control of exothermic reactions and handling of hazardous reagents due to small reaction volumes. | vapourtec.com |
| Improved Heat & Mass Transfer | Higher surface-area-to-volume ratios lead to more efficient heating, cooling, and mixing. | mdpi.comvapourtec.com |
| Precise Control | Accurate control over temperature, pressure, residence time, and stoichiometry. | vapourtec.com |
| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing reactors. | researchgate.netoup.com |
| Higher Yields & Purity | Minimized side reactions and improved selectivity often lead to cleaner products. | nih.govacs.org |
| Telescoped Reactions | Multiple reaction steps can be performed sequentially without intermediate workup, saving time and resources. | researchgate.net |
The industrial-scale synthesis of α-keto esters is increasingly moving towards these more sustainable and efficient technologies. mdpi.com The development of catalytic systems that can be integrated into flow reactors, such as the Cu/keto-ABNO system for oxidation reactions, further enhances the efficiency and applicability of these modern synthetic approaches. mdpi.com
In-Situ Generation of Organometallic Intermediates
A common and practical approach to synthesizing β-keto esters like this compound involves the in-situ generation of highly reactive organometallic intermediates, such as Grignard or organolithium reagents.
One potential pathway is analogous to the synthesis of ethyl 7-chloro-2-oxoheptanoate, which utilizes a Grignard reaction. sigmaaldrich.comyoutube.com This would involve the reaction of 1,5-dibromopentane (B145557) with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether to form the Grignard reagent, 5-bromopentylmagnesium bromide, in situ. sigmaaldrich.comwikipedia.org This organometallic intermediate is then reacted with an appropriate electrophile, such as diethyl oxalate, to yield the target β-keto ester after an acidic workup. sigmaaldrich.comyoutube.com The highly reactive nature of the Grignard reagent necessitates anhydrous conditions to prevent its rapid decomposition by water. sigmaaldrich.combyjus.com
Alternatively, organolithium-based methods have been extensively developed, particularly for structurally similar compounds like ethyl 7-bromo-2,2-dimethylheptanoate. byjus.comgoogle.com These methods involve the deprotonation of an ester to form a lithium enolate, which then acts as the nucleophile. For the synthesis of the parent compound, this would likely involve the deprotonation of ethyl acetoacetate (B1235776) at the γ-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a dianion. This is then followed by alkylation with a suitable electrophile. More commonly for related structures, an ester like ethyl isobutyrate is deprotonated with a strong organolithium base such as n-butyllithium or LDA to generate the lithium salt in situ. byjus.comgoogle.com This enolate is then alkylated with 1,5-dibromopentane. google.com The choice of base is critical, with options including n-butyllithium, sec-butyllithium, t-butyllithium, and lithium diisopropylamide. google.com
Table 1: Comparison of Organometallic Intermediates for Synthesis
| Organometallic Reagent | Precursors | Typical Base/Metal | Solvent | Key Considerations |
| Grignard Reagent | 1,5-dibromopentane | Magnesium (Mg) | Tetrahydrofuran (THF), Diethyl ether | Requires anhydrous conditions; sensitive to protic functional groups. sigmaaldrich.combyjus.com |
| Organolithium Reagent | Ethyl Acetoacetate / Ethyl Isobutyrate | n-Butyllithium, Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF), Methyltetrahydrofuran | Requires strong, non-nucleophilic bases and low temperatures to ensure complete enolate formation and prevent side reactions. byjus.comgoogle.com |
Process Efficiency and Scalability Enhancements
For the industrial production of related bromoheptanoates, significant advancements have been made in process efficiency and scalability, primarily through the adoption of continuous flow reactor technology. byjus.comgoogle.com This approach offers several advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles for highly exothermic or fast reactions involving organometallic reagents. google.com
In the synthesis of the analogous ethyl 7-bromo-2,2-dimethylheptanoate, a two-step continuous flow process has been described. byjus.comgoogle.com Ethyl isobutyrate and an organic base are introduced into a continuous flow reactor via metering pumps, where they are pre-cooled and mixed to generate the ethyl isobutyrate lithium salt solution. byjus.comgoogle.com This solution then continuously reacts with 1,5-dibromopentane in a second reactor module. byjus.comgoogle.com The precise control over residence time (typically in the range of 60-300 seconds per reactor) and temperature (-30 to 10 °C for enolate formation) allows for high selectivity and yield, minimizing the formation of byproducts. google.com This methodology facilitates amplified production and represents a significant improvement in operational safety and efficiency. byjus.comgoogle.com
Table 2: Batch vs. Continuous Flow Processing for Analogous Syntheses
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Mixing | Can be inefficient, leading to local concentration gradients | Highly efficient and rapid |
| Safety | Higher risk with exothermic reactions and unstable intermediates | Improved safety, smaller reaction volumes at any given time |
| Scalability | Often requires significant redevelopment | More straightforward scale-up by extending operation time or parallelization |
| Reported Yields (Analogous compounds) | Variable | High yields and purities reported. byjus.comgoogle.com |
Chemo- and Regioselective Synthesis Strategies
A significant challenge in the synthesis of this compound and related β-keto esters is achieving high chemo- and regioselectivity. The presence of multiple reactive sites—the acidic α-protons, the two carbonyl groups of the keto-ester moiety, and the terminal bromine—requires careful control of reaction conditions.
The alkylation of β-keto ester enolates is a classic method for forming carbon-carbon bonds. pressbooks.publibretexts.orglibretexts.org Ethyl acetoacetate, a likely precursor, has two acidic protons on the α-carbon, situated between the two carbonyl groups. pressbooks.publibretexts.org Deprotonation with a suitable base, such as sodium ethoxide, generates a nucleophilic enolate. libretexts.org The key to a successful synthesis is the regioselective alkylation of this enolate. The reaction of the enolate with an alkyl halide like 1,5-dibromopentane should ideally occur at the carbon atom rather than the oxygen atom of the enolate (C-alkylation vs. O-alkylation). In most cases, using polar, aprotic solvents and counterions like lithium or sodium favors C-alkylation.
Furthermore, when using a difunctional electrophile like 1,5-dibromopentane, the reaction must be controlled to favor mono-alkylation and prevent a second alkylation, which would lead to a spirocyclic byproduct. This is typically achieved by using a specific molar ratio of the reactants.
The regioselective alkylation of dianions derived from β-ketoesters has also been explored as a strategy to control the site of reaction. crdeepjournal.orgacs.org By generating a dianion using two equivalents of a strong base, it is possible to deprotonate a less acidic position, allowing for subsequent alkylation at a different site. For the synthesis of this compound, a plausible route involves the alkylation of the enolate of ethyl acetoacetate with 1-bromo-5-halopentane. The choice of the halogen on the pentyl chain and the reaction conditions are crucial for achieving the desired product without competing reactions.
Reactivity Profiles and Transformations of Ethyl 7 Bromo 2 Oxoheptanoate
Chemical Transformations of the α-Keto Ester Moiety
The α-keto ester group is characterized by the electrophilic nature of both the ketone and the ester carbonyl carbons. The presence of the ketone at the α-position influences the reactivity of the ester and the adjacent methylene (B1212753) protons.
Nucleophilic Reactivity and Additions
The carbonyl carbons of the α-keto ester are susceptible to nucleophilic attack. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. Reactions at this site can lead to the formation of alcohols or the introduction of new carbon-carbon bonds.
α-Hydroxy-β-dicarbonyl moieties, which can be formed from the reduction of α-keto esters, are found in some antibiotics and are key intermediates in the synthesis of various pharmaceuticals. acs.org The oxidation of the α-carbon of β-dicarbonyl compounds is a significant transformation in synthetic chemistry. acs.org
Ester and Ketone Group Modifications
The ester and ketone groups can undergo various modifications. The direct reduction of esters to ethers has been achieved using specific reagent systems. researchgate.net Additionally, the reduction of ketones to secondary alcohols is a common transformation. ethernet.edu.et
In a study on related β-oxoesters, the α-position was hydroxylated using IBX (2-iodoxybenzoic acid). acs.org This indicates the potential for functionalization at the carbon adjacent to the carbonyl groups.
Reactions of the Terminal Bromoalkane Functionality
The bromine atom at the terminus of the alkyl chain serves as a good leaving group in nucleophilic substitution reactions and can participate in the formation of cyclic structures.
Nucleophilic Substitution Reactions
The terminal bromine atom is an electrophilic site amenable to S"N"2 reactions. smolecule.com It can be displaced by various nucleophiles to introduce a wide range of functional groups. For instance, in analogous bromo-compounds, the bromine can be substituted by amines or alcohols. evitachem.com
Intra- and Intermolecular Cyclization Reactions (in studies of analogous compounds)
The presence of both a nucleophilic center (or a precursor to one, such as an enolate) and an electrophilic terminal bromide allows for intramolecular cyclization. Studies on similar compounds, such as ethyl 7-bromo-2-methylheptanoates, have demonstrated that treatment with a base like lithium diisopropylamide (LDA) can induce intramolecular ester enolate alkylation to form cyclohexane (B81311) derivatives. cdnsciencepub.com The stereoselectivity of these cyclizations can be influenced by substituents on the alkyl chain. cdnsciencepub.com
In one instance, the cyclization of a triene containing a hydroxyl group proceeded at high temperatures to form a bicyclic system through an intramolecular Diels-Alder reaction. cdnsciencepub.com
Multi-functional Group Reactivity and Selective Transformations
The dual functionality of ethyl 7-bromo-2-oxoheptanoate allows for selective transformations where one group reacts while the other remains intact. This chemoselectivity is crucial for its utility as a synthetic intermediate. For example, it is a known intermediate in the synthesis of Cilastatin. google.comchemsrc.com
The relative reactivity of the functional groups can sometimes be reversed through the choice of reagents and reaction conditions. researchgate.net For example, in a related compound, ethyl 7-bromo-3-oxoheptanoate, the ketone was involved in a Pechmann condensation to form a coumarin (B35378) ring, while the bromo functionality remained available for subsequent reactions. rsc.org
Table 1: Reactivity of Functional Groups in this compound and Analogues
| Functional Group | Type of Reaction | Reagents/Conditions | Product Type |
|---|---|---|---|
| α-Keto Ester | Nucleophilic Addition | Nucleophiles (e.g., Grignard reagents) | Tertiary alcohols |
| α-Keto Ester | Reduction | Reducing agents (e.g., NaBH₄) | α-Hydroxy ester |
| α-Keto Ester | Hydroxylation | IBX | α-Hydroxy-β-keto ester |
| Terminal Bromoalkane | Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides) | Substituted heptanoates |
| Bifunctional | Intramolecular Cyclization | Base (e.g., LDA) | Cyclohexanecarboxylates |
Applications As a Key Intermediate in Complex Molecule Synthesis
Role in Pharmaceutical Intermediate Synthesis
The compound is a well-established starting material in the synthesis of several active pharmaceutical ingredients (APIs).
One of the most prominent applications of Ethyl 7-bromo-2-oxoheptanoate is in the synthesis of Cilastatin. wjpsonline.comdrugfuture.com Cilastatin is a renal dehydropeptidase inhibitor, co-administered with the antibiotic imipenem (B608078) to prevent its degradation in the kidneys. google.com
The synthesis of Cilastatin from this compound involves a multi-step process. A common pathway begins with the alkylation of ethyl 1,3-dithiane-2-carboxylate with 1,5-dibromopentane (B145557) to yield ethyl 2-(5-bromopentyl)-1,3-dithiane-2-carboxylate. drugfuture.com The dithiane ring is then opened to produce this compound. drugfuture.com Subsequent hydrolysis of the ester group gives 7-bromo-2-oxoheptanoic acid. drugfuture.com This acid is then condensed with (S)-2,2-dimethylcyclopropanecarboxamide, followed by reaction with L-cysteine to form Cilastatin. wjpsonline.comdrugfuture.com Alternative routes have also been developed to improve yield and facilitate industrial production. google.com A related chloro-analog, ethyl 7-chloro-2-oxoheptanoate, is also a key starting material for Cilastatin. ijpsr.comsmolecule.com
Table 1: Key Reactions in the Synthesis of Cilastatin from this compound
| Reaction Step | Reactants | Product | Purpose |
| Dithiane Alkylation | Ethyl 1,3-dithiane-2-carboxylate, 1,5-dibromopentane | Ethyl 2-(5-bromopentyl)-1,3-dithiane-2-carboxylate | Forms the carbon backbone |
| Dithiane Hydrolysis | Ethyl 2-(5-bromopentyl)-1,3-dithiane-2-carboxylate | This compound | Unmasks the ketone functionality |
| Ester Hydrolysis | This compound | 7-bromo-2-oxoheptanoic acid | Prepares for amide coupling |
| Condensation | 7-bromo-2-oxoheptanoic acid, (S)-2,2-dimethylcyclopropanecarboxamide | 7-bromo-2-(2,2-dimethycyclopropanecarboxamido)-2-octenoic acid | Introduces the cyclopropane (B1198618) moiety |
| Final Condensation | 7-bromo-2-(2,2-dimethycyclopropanecarboxamido)-2-octenoic acid, L-cysteine | Cilastatin | Completes the synthesis of the API |
During the synthesis of Cilastatin, several structural analogs of the starting materials and intermediates can be formed as impurities. This compound itself is considered a potentially genotoxic impurity (PGI) due to the presence of the alkyl bromide, which is a structural alert for mutagenicity. ijpsr.comijpsr.com Other related impurities that may arise include ethyl 6-chloro-2-oxohexanoate, methyl 7-chloro-2-oxoheptanoate, and ethyl 8-chloro-2-oxooctanoate. ijpsr.comijpsr.com Regulatory guidelines, such as those from the European Medicines Agency, recommend controlling genotoxic impurities to very low levels, often based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake. europa.eu Consequently, sensitive analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) have been developed to detect and quantify these impurities in the final drug substance. ijpsr.comijpsr.com
While this compound is not a direct precursor to Bempedoic Acid, its dimethylated analog, ethyl 7-bromo-2,2-dimethylheptanoate, is a key intermediate in the synthesis of this lipid-lowering agent. chemicalbook.comchemicalbook.com Bempedoic acid is an inhibitor of ATP-citrate lyase (ACL), an enzyme involved in cholesterol biosynthesis. researchgate.netthieme-connect.com
The synthesis of Bempedoic Acid showcases important carbon-carbon bond-forming strategies. The process often starts with the alkylation of ethyl isobutyrate with 1,5-dibromopentane to form ethyl 7-bromo-2,2-dimethylheptanoate. chemicalbook.comsemanticscholar.org In some synthetic routes, this bromide is then converted to an iodide via a Finkelstein reaction to enhance reactivity. nrochemistry.comchemicalbook.com Two molecules of this intermediate are then coupled together using a reagent like toluenesulfonylmethyl isocyanide (TosMIC), which acts as a ketone surrogate, to form the central carbon framework of Bempedoic Acid. nrochemistry.comchemicalbook.com The isonitrile group is subsequently hydrolyzed under acidic conditions to reveal the ketone, which is then reduced to the final hydroxyl group of Bempedoic Acid. nrochemistry.comyoutube.com
Table 2: Comparison of Intermediates in Pharmaceutical Synthesis
| Intermediate | Target API | Key Synthetic Step |
| This compound | Cilastatin | Condensation with a cyclopropane amide |
| Ethyl 7-bromo-2,2-dimethylheptanoate | Bempedoic Acid | Double alkylation with a ketone surrogate |
Synthetic Pathways to Active Pharmaceutical Ingredients
Building Block for Lipid-Regulating Agents (e.g., Bempedoic Acid via dimethyl analogue)
Contribution to Diverse Organic Synthesis Applications
Beyond its role in the synthesis of Cilastatin and its connection to Bempedoic Acid, the chemical reactivity of this compound makes it a useful tool in broader organic synthesis. The presence of both an electrophilic carbon attached to the bromine and the versatile keto-ester functionality allows for a range of transformations. For instance, the bromide can be displaced by various nucleophiles to introduce different functional groups at the end of the seven-carbon chain. The keto group can undergo reactions such as reductions, reductive aminations, and aldol (B89426) condensations, providing access to a wide array of more complex molecules. acs.org Its utility as a bifunctional building block allows for the construction of linear carbon chains with differential functionality at each end, a common strategy in the synthesis of natural products and other biologically active compounds.
Synthesis of Advanced Organic Scaffolds
The dual reactivity of this compound is particularly useful in the synthesis of heterocyclic and spirocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.
One notable application involves the synthesis of coumarin (B35378) derivatives. Although using its isomer, ethyl 7-bromo-3-oxoheptanoate, a similar synthetic logic applies. The keto-ester can undergo a Pechmann condensation with phenolic compounds to construct the core coumarin ring system. rsc.org For instance, the reaction with resorcinol (B1680541) in the presence of an acid catalyst like sulfuric acid would yield a 7-hydroxycoumarin bearing a bromoalkyl side chain. rsc.org This side chain can then be further modified, demonstrating how the initial bromo-keto-ester serves as a linchpin for building complex heterocyclic structures.
Furthermore, related bromo-keto-esters are instrumental in the synthesis of spirocycles. cdnsciencepub.com Spiro compounds, which contain two rings connected by a single common atom, possess unique three-dimensional structures that are of great interest in drug discovery. rsc.org The intramolecular reactions of compounds derived from bromo-keto-esters can lead to the formation of these complex spirocyclic systems. cdnsciencepub.com For example, a related keto-ester was used to synthesize a triene ester which then underwent an intramolecular Diels-Alder reaction to form a tetracyclic undecene, a core structure for certain sesquiterpenes. cdnsciencepub.com
The synthesis of ethyl 7-bromo-2,2-dimethylheptanoate, a derivative of the target compound, highlights its role as a crucial intermediate in the production of bempedoic acid. google.comgoogle.com Bempedoic acid is a lipid-lowering drug, and its synthesis relies on the availability of this key bromo-ester intermediate. google.com
| Scaffold Type | Synthetic Application of Bromo-Keto-Ester Intermediate | Significance |
| Coumarins | Pechmann condensation to form the heterocyclic core. rsc.org | Core structure in many bioactive compounds and fluorescent probes. |
| Spirocycles | Precursor for intramolecular reactions to form spirocyclic frameworks. cdnsciencepub.com | Unique 3D structures for pharmaceutical development. rsc.org |
| Drug Intermediates | Key starting material for the synthesis of bempedoic acid. google.com | Essential for the production of modern pharmaceuticals. |
Derivatization for Specialized Reagents
The functional groups of this compound allow for its conversion into a variety of specialized reagents for both synthetic and analytical purposes. The terminal bromine is a good leaving group for nucleophilic substitution, while the ketone can undergo various carbonyl chemistry reactions.
An example of its utility is in the creation of derivatization agents for analytical chemistry. A positional isomer, ethyl 7-bromo-3-oxoheptanoate, was used as a key intermediate in a multi-step synthesis to produce N-substituted coumaryl hydroxylamines. rsc.org These resulting compounds serve as derivatization reagents for the sensitive analysis of aldehydes by techniques such as liquid chromatography-mass spectrometry (LC-MS). rsc.org The process involves transforming the bromo-keto-ester into a coumarin, followed by a series of reactions to install a hydroxylamine (B1172632) moiety, which is reactive towards aldehydes. rsc.org
Additionally, organozinc reagents can be prepared from such bromo-esters. These organometallic compounds are highly valuable in carbon-carbon bond-forming reactions, such as Negishi cross-coupling. ethernet.edu.et The synthesis of Ethyl 7-(3,4-Difluorophenyl)-7-Oxoheptanoate, for example, can be achieved using copper-catalyzed reactions of organozinc reagents, showcasing the derivatization potential of the parent structure. ethernet.edu.et
| Derivative Type | Synthetic Transformation | Application |
| Analytical Reagents | Multi-step conversion to N-substituted coumaryl hydroxylamines. rsc.org | Derivatization of aldehydes for enhanced detection in LC-MS analysis. rsc.org |
| Organometallic Reagents | Conversion to organozinc halides. ethernet.edu.et | Used in cross-coupling reactions to form new carbon-carbon bonds. ethernet.edu.et |
| Pharmaceutical Precursors | Utilized as a starting material in the synthesis of Cilastatin. ijpsr.com | Intermediate for producing enzyme inhibitors used in combination with antibiotics. ijpsr.com |
Mechanistic Investigations and Stereochemical Control
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for compounds like ethyl 7-bromo-2-oxoheptanoate often involves a combination of experimental and computational approaches. For instance, in reactions involving β-ketoesters, mechanistic pathways are frequently probed through kinetic studies, trapping of intermediates, and isotopic labeling.
A plausible reaction for this compound is its intramolecular cyclization to form a six-membered ring, a substituted cyclohexane-1,3-dione derivative. This transformation would proceed via the formation of an enolate at the C-3 position, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine atom.
In analogous systems, such as the BAHA-mediated intermolecular coupling of β-ketoesters with vindoline, mechanistic studies have been crucial in understanding the reaction pathway. nih.gov Initial hypotheses might suggest a single-electron oxidation of vindoline. However, detailed investigations, including radical scavenger experiments, indicated that the reaction likely proceeds through the initial single-electron oxidation of the β-ketoester enolate. nih.gov This forms an electrophilic radical that then adds to the nucleophilic partner. nih.gov Such studies underscore the importance of considering multiple mechanistic possibilities and using experimental evidence to distinguish between them.
Computational studies, particularly using Density Functional Theory (DFT), have also become indispensable in elucidating reaction mechanisms. For the oxidative cyclization of a δ-alkynyl β-ketoester catalyzed by iodobenzene, DFT modeling was used to map out the reaction pathway, identifying intermediates and transition states. arkat-usa.orgresearchgate.net These calculations can help to determine the rate-limiting step and understand the role of the catalyst. researchgate.net For instance, in the aforementioned reaction, the rate-limiting step was identified as the cyclization of the substrate. researchgate.net
Stereochemical Outcomes in Ring-Closure Reactions (in studies of analogous compounds)
The stereochemical outcome of ring-closure reactions is of paramount importance in organic synthesis, as it dictates the three-dimensional arrangement of atoms in the product. For analogs of this compound, particularly those with existing stereocenters or those that form new ones during cyclization, the analysis of diastereoselectivity and enantioselectivity is critical.
Analysis of Diastereoselectivity and Enantioselectivity
In the cyclization of substituted ethyl 7-bromo-2-methylheptanoates, which are close analogs of this compound, high levels of diastereoselectivity have been observed. cdnsciencepub.com This selectivity is attributed to "folding strain stereocontrol," where the developing ring prefers to adopt a transition state that minimizes steric interactions. cdnsciencepub.com For example, the cyclization of 3-, 4-, and 6-methyl-substituted substrates demonstrated high selectivity, leading to the stereodivergent preparation of diastereomeric 1,3-dimethylcyclohexanecarboxylates. cdnsciencepub.com
In other systems, such as the iridium-catalyzed asymmetric allylic alkylation of acyclic β-ketoesters, excellent diastereoselectivity and enantioselectivity have been achieved in the formation of vicinal tertiary and all-carbon quaternary stereocenters. caltech.edu The choice of catalyst and reaction conditions was found to be crucial in controlling the stereochemical outcome. caltech.edu Similarly, dynamic kinetic asymmetric transformations of racemic β-bromo-α-keto esters have been developed to yield products with high diastereo- and enantioselectivity. scispace.comnih.gov These reactions often proceed through a catalyst-mediated racemization of the starting material, allowing for the conversion of a racemic mixture into a single, highly enantioenriched product. scispace.comnih.gov
The diastereoselectivity of radical cyclization reactions of alkene-substituted β-ketoesters has also been shown to be dependent on the substitution pattern of the alkene. acs.org
Below is a table summarizing the diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) observed in various reactions of analogous ketoesters.
| Reaction | Substrate | Catalyst/Reagent | d.r. | e.e. (%) | Reference |
| Intramolecular Cyclization | Ethyl 7-bromo-2,5-dimethylheptanoate | LDA | 79:21 | - | cdnsciencepub.com |
| Direct Henry Aldolization | β-bromo-α-keto ester | Chiral Amine | >20:1 | 96 | nih.gov |
| Iridium-Catalyzed Asymmetric Allylic Alkylation | Acyclic β-ketoester | Ir/Phosphoramidite | >20:1 | 98 | caltech.edu |
| Dynamic Kinetic Asymmetric Cross-Benzoin Addition | β-bromo-α-keto ester | NHC | >20:1 | 96 | acs.org |
| N,N'-dioxide/Ni(II)-catalyzed Carbonyl-ene reaction | β-halo-α-keto ester | Ni(II) complex | - | High | nih.gov |
Computational Modeling of Transition States
Computational chemistry, particularly DFT calculations, provides powerful insights into the origins of stereoselectivity by allowing for the modeling of transition state structures and energies. jst.go.jp By comparing the energies of different transition states leading to different stereoisomers, the preferred reaction pathway can be identified.
In the α-alkylation of a chiral tricyclic ketone, DFT calculations revealed that torsional strain and strong conformational preferences, rather than simple steric hindrance, were responsible for the high levels of observed stereoselectivity. researchgate.net These calculations can also suggest modifications to the substrate or reaction conditions to potentially reverse the selectivity. researchgate.net
For the iodobenzene-catalyzed oxidative cyclization of a δ-alkynyl β-ketoester, computational studies were used to optimize the geometries of intermediates and transition states. arkat-usa.org The connectivity of the transition states was confirmed by computing the intrinsic reaction coordinate (IRC). arkat-usa.org This level of detail helps to build a comprehensive picture of the reaction mechanism and the factors that control it.
In the context of the [2+2] heterocycloaddition of indoles with α-ketoesters, computational modeling has been used to rationalize the observed stereochemical outcomes. nih.gov The calculations can help to determine whether the reaction proceeds through a triplet or singlet state and how the electronic and steric properties of the reactants influence the transition state geometry. nih.gov
Factors Influencing Stereocontrol (e.g., Solvent, Counter Cation, Leaving Group in analogous reactions)
The stereochemical outcome of reactions involving ketoesters can be highly sensitive to a variety of factors. Understanding and controlling these factors is key to achieving the desired stereoisomer.
In the cyclization of 5-substituted ethyl 7-bromo-2-methylheptanoates, the diastereoselectivity was found to increase with the steric bulk of the substituent at the 5-position, following the trend: Ph < Me = Et < i-Pr < t-Bu. cdnsciencepub.com This is consistent with the concept of folding strain stereocontrol, where a bulkier substituent will have a stronger preference for an equatorial position in the chair-like transition state. cdnsciencepub.com
The nature of the base and its counter-cation can also play a significant role. In the iridium-catalyzed asymmetric allylic alkylation of acyclic β-ketoesters, the use of LiOt-Bu as a base was found to be optimal, leading to high diastereoselectivity. caltech.edu It is proposed that the lithium cation forms a rigid, bidentate-chelated enolate, which influences the facial selectivity of the subsequent alkylation. caltech.edu The diastereoselectivity was dramatically diminished with other bases like KOt-Bu or Cs2CO3. caltech.edu
The solvent can influence stereoselectivity by differentially solvating the transition states. In the cyclization of 5-substituted ethyl 7-bromo-2-methylheptanoates, a decrease in solvent polarity was found to increase diastereoselectivity, which is consistent with the reactivity-selectivity principle. cdnsciencepub.com
The leaving group can also impact stereoselectivity. In the same study, changing the leaving group from bromide to iodide resulted in a slight decrease in diastereoselectivity, which was attributed to the higher reactivity of the iodide leading to a less selective reaction. cdnsciencepub.com
The following table summarizes the effect of various factors on the diastereoselectivity of the cyclization of analogous 7-bromo-2,5-disubstituted-heptanoates. cdnsciencepub.com
| Factor | Variation | Diastereomeric Ratio (trans:cis) | Reference |
| Substituent (R) | Phenyl | 67:33 | cdnsciencepub.com |
| Methyl | 79:21 | cdnsciencepub.com | |
| Ethyl | 79:21 | cdnsciencepub.com | |
| Isopropyl | 86:14 | cdnsciencepub.com | |
| tert-Butyl | 91:9 | cdnsciencepub.com | |
| Solvent | THF | 79:21 | cdnsciencepub.com |
| THF/HMPA (4:1) | 72:28 | cdnsciencepub.com | |
| Diethyl ether | 81:19 | cdnsciencepub.com | |
| Counter Cation | Li+ | 79:21 | cdnsciencepub.com |
| K+ | 76:24 | cdnsciencepub.com | |
| Leaving Group | Br | 79:21 | cdnsciencepub.com |
| I | 77:23 | cdnsciencepub.com |
Analytical Methodologies for Structural Elucidation and Purity Assessment
Advanced Chromatographic Techniques
Chromatographic methods are fundamental in separating Ethyl 7-bromo-2-oxoheptanoate from starting materials, by-products, and other impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly valuable for the detection and quantification of trace-level impurities, including potential genotoxic impurities (PGIs).
A specific GC-MS method has been developed and validated for the determination of this compound as a PGI in drug substances such as Cilastatin sodium. ijpsr.comijpsr.com This method demonstrates high sensitivity and specificity, which is crucial for controlling impurities at levels that comply with regulatory requirements. ijpsr.com
The chromatographic separation is typically achieved on a low-polarity capillary column, such as a 5% polysilarylene, 95% polydimethylsiloxane (B3030410) copolymer column. ijpsr.comijpsr.com The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and related impurities. csic.es
Table 1: GC-MS Method Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| GC Column | ZB-5 MS (30 m x 0.32 mm, 1.0 µm film thickness) ijpsr.comijpsr.com |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole ijpsr.com |
| Detection Mode | Selected Ion Monitoring (SIM) csic.es |
Validation of such a method in accordance with ICH guidelines has shown excellent linearity, with correlation coefficients (r²) greater than 0.999. ijpsr.comijpsr.com The limit of detection (LOD) for this compound has been reported to be as low as 3 µg/g, highlighting the method's suitability for trace analysis. ijpsr.comijpsr.com
High-Performance Liquid Chromatography (HPLC) is another essential technique for the purity assessment of this compound. While less common than GC for this specific compound due to its volatility, HPLC can be effectively used, particularly for non-volatile impurities or when derivatization is employed. researchgate.net
A typical HPLC analysis would be carried out in reverse-phase mode, which is suitable for compounds with moderate polarity like this compound. A C18 column is a common choice for the stationary phase. csic.es The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. wiley-vch.de For preparative separations to isolate impurities, this method can be scaled up. wiley-vch.de
Table 2: Representative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) csic.es |
| Mobile Phase | Acetonitrile and Water wiley-vch.de |
| Detector | UV-Vis (e.g., at 215 nm) csic.es |
| Flow Rate | 1.0 mL/min csic.es |
| Temperature | 30 °C csic.es |
The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Impurity Profiling
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of this compound, confirming its chemical identity and providing detailed information about its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
For a related compound, ethyl 7-bromo-3-oxoheptanoate, ¹³C NMR shows characteristic peaks for the ketone and ester carbonyl groups. rsc.org Predicted ¹H NMR signals for a similar compound, ethyl 3-bromo-2-oxoheptanoate, include a triplet for the ethyl ester's methyl group, a quartet for the ester's methylene (B1212753) group, and a multiplet for the proton adjacent to the bromine. smolecule.com Based on these, the expected chemical shifts for this compound can be inferred.
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | Assignment |
|---|---|---|
| ¹H NMR | ~4.2 (q) | -OCH₂CH₃ |
| ~3.4 (t) | -CH₂Br | |
| ~2.9 (t) | -CH₂C(=O)- | |
| ~1.8-1.5 (m) | -(CH₂)₃- | |
| ~1.3 (t) | -OCH₂CH₃ | |
| ¹³C NMR | ~202 | C=O (ketone) |
| ~167 | C=O (ester) | |
| ~61 | -OCH₂CH₃ | |
| ~49 | -CH₂C(=O)- | |
| ~33 | -CH₂Br | |
| ~32, 27, 23 | -(CH₂)₃- |
Note: These are predicted values and may vary slightly from experimental data.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the determination of its elemental composition. This is a powerful tool for confirming the identity of this compound and distinguishing it from compounds with the same nominal mass. For related bromo-ester compounds, HRMS has been successfully used to confirm their elemental composition. rsc.org
The expected HRMS data for this compound would show a molecular ion peak corresponding to its calculated exact mass. The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Integrated Analytical Approaches
To gain a more comprehensive understanding of a sample containing this compound, hyphenated techniques that couple a separation method with one or more spectroscopic detectors are increasingly employed. ajrconline.orgijpsjournal.com These integrated approaches provide separation and identification in a single analysis, which is particularly useful for complex mixtures. springernature.com
The online coupling of HPLC with mass spectrometry (LC-MS) or even with NMR and MS (LC-NMR-MS) can provide a wealth of information. iipseries.org In such a setup, the components separated by the HPLC are directly introduced into the mass spectrometer and/or the NMR spectrometer. ijpsjournal.com This allows for the immediate acquisition of mass and structural data for each separated peak, facilitating the rapid identification of impurities and degradation products. While specific applications of these integrated techniques for this compound are not widely reported, their utility in the analysis of complex pharmaceutical and chemical samples is well-established. ajrconline.orgspringernature.com
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These calculations can predict reactivity, stability, and various spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 7-bromo-2-oxoheptanoate, DFT can be employed to calculate its optimized geometry, electronic energy, and the distribution of electron density. These calculations are crucial for understanding how the molecule will interact with other chemical species. The presence of a bromine atom and two oxygen atoms introduces significant electronegativity and polarizability, which are key factors in its reactivity and are accurately modeled by DFT.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, analysis of the HOMO and LUMO energies and their spatial distributions can predict the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
| Computational Parameter | Significance for this compound |
| HOMO Energy | Indicates the ability to donate electrons; likely localized around the more electron-rich parts of the molecule, such as the oxygen atoms or the bromine atom. |
| LUMO Energy | Indicates the ability to accept electrons; likely localized around the electron-deficient carbonyl carbons. |
| HOMO-LUMO Gap | Reflects the chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. |
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, which has a seven-carbon chain, MD simulations can reveal its conformational landscape. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its reactivity and interactions with other molecules.
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods are also invaluable for predicting the spectroscopic signatures of molecules. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure.
Furthermore, computational chemistry can be used to model potential reaction pathways involving this compound. By calculating the energy profiles of different reaction coordinates, it is possible to identify the most favorable reaction mechanisms, transition states, and products. This is particularly relevant for its use as a synthetic intermediate, for instance, in the synthesis of compounds like cilastatin. googleapis.com
Emerging Research Frontiers and Future Perspectives
Development of Sustainable and Economical Synthesis Protocols
The industrial and laboratory-scale synthesis of ketoesters is undergoing a transformation aimed at improving sustainability and cost-effectiveness. Traditional methods, such as Grignard reactions used for the synthesis of the related Ethyl 7-chloro-2-oxoheptanoate, are effective but often require stringent conditions and can have moderate yields, typically around 43%. google.com Innovations are focused on overcoming these limitations through greener and more efficient chemical processes.
One major area of development is the replacement of hazardous and expensive reagents. For instance, a patented method for a similar compound, ethyl 7-bromo-2,2-dimethylheptanoate, avoids highly reactive lithium reagents in favor of sodium hydride, which simplifies handling and is more amenable to industrial-scale production. nih.gov
Furthermore, continuous flow chemistry represents a significant leap forward. The synthesis of ethyl 7-bromo-2,2-dimethylheptanoate has been demonstrated in a continuous flow reactor, a method that offers precise control over reaction conditions, enhances safety, and improves yield and production efficiency. google.comchemicalbook.com This approach minimizes waste and energy consumption compared to traditional batch processing.
Biocatalysis is another key frontier for sustainable synthesis. acs.org Enzymes such as lipases and transaminases can be employed to create chiral centers and functional groups with high selectivity, often in aqueous solutions and under mild conditions. acs.orgchemsrc.comsmolecule.com Applying biocatalytic steps could shorten the synthetic route to Ethyl 7-bromo-2-oxoheptanoate or its derivatives, reducing the need for organic solvents and metal catalysts. acs.org
Table 1: Comparison of Synthesis Protocols for Heptanoate Derivatives
| Method | Target Compound Analogue | Key Features | Advantages | Reference |
|---|---|---|---|---|
| Grignard Reaction | Ethyl 7-chloro-2-oxoheptanoate | Reaction of 1-bromo-5-chloropentane (B104276) with diethyl oxalate (B1200264) | Established route | google.com |
| Base-Mediated Alkylation | Ethyl 7-bromo-2,2-dimethylheptanoate | Use of sodium hydride instead of lithium reagents | Avoids hazardous reagents, easier industrialization | nih.gov |
| Continuous Flow Synthesis | Ethyl 7-bromo-2,2-dimethylheptanoate | Metered addition of reagents in a flow reactor | Precise control, improved safety and yield, scalable | google.com |
| Biocatalysis (General) | Active Pharmaceutical Ingredients | Use of enzymes (e.g., lipases, transaminases) | Green, high selectivity, mild conditions, shorter routes | acs.org |
Exploration of Novel Bioactive Derivatives and Applications
This compound is a key intermediate in the synthesis of established pharmaceutical compounds. Its bromo functionality allows for facile substitution, while the keto-ester group can be readily transformed into various heterocyclic systems. For example, the closely related ethyl 7-chloro-2-oxoheptanoate is a known precursor to Cilastatin, a renal dehydropeptidase inhibitor that is co-administered with certain antibiotics to prevent their degradation. nih.gov Similarly, ethyl 7-bromo-2,2-dimethylheptanoate serves as an important raw material in the synthesis of Bempedoic acid, a modern drug for lowering cholesterol. chemicalbook.com
Future research is focused on using this scaffold to create novel bioactive molecules. The 2-oxoester functional group itself is found in a class of potent inhibitors of cytosolic phospholipase A2 (cPLA2), an enzyme implicated in inflammatory processes. google.com This suggests that derivatives of this compound could be explored as potential anti-inflammatory agents.
The dual reactivity of the molecule makes it an ideal starting point for creating diverse chemical libraries for drug discovery. unibo.it For example, the bromo-ketoester functionality is suitable for reactions that form complex heterocyclic structures, such as thiazoles, which are prevalent in medicinal chemistry. researchgate.net By combining the structural features of this compound with other pharmacophores, researchers can develop hybrid molecules with potentially synergistic or novel biological activities. beilstein-journals.org The screening of such novel derivatives against a wide range of biological targets, from bacteria to cancer cell lines, is a promising avenue for future research. nih.gov
Table 2: Bioactive Derivatives and Potential Applications
| Derivative/Analogue | Bioactive Target/Application | Significance | Reference |
|---|---|---|---|
| Cilastatin (via chloro-analog) | Renal dehydropeptidase inhibitor | Enhances efficacy of antibiotics | nih.gov |
| Bempedoic Acid (via dimethyl-analog) | ATP-citrate lyase (ACL) inhibitor | Lowers LDL-cholesterol | chemicalbook.com |
| 2-Oxoester Derivatives | Cytosolic phospholipase A2 (cPLA2) | Potential anti-inflammatory agents | google.com |
| Thiazole Derivatives | Various (common drug scaffold) | Building block for novel therapeutics | researchgate.net |
Integration of Artificial Intelligence in Reaction Design and Optimization
One of the most widely used algorithms is Bayesian Optimization (BO), which can efficiently explore a parameter space to find the best reaction conditions with a minimal number of experiments. rsc.org These algorithms are often integrated with robotic high-throughput experimentation (HTE) platforms, creating "self-driving" chemistry labs that can autonomously conduct experiments, analyze the results, and decide on the next set of conditions to test. rsc.orgsigmaaldrich.com For example, an autonomous synthesis robot has been used to optimize the synthesis of nanomaterials, achieving a shape yield of 95%. sigmaaldrich.com
Advanced Materials Science Applications
While the primary applications of this compound and its close analogs have been in the pharmaceutical sector, its versatile chemical structure opens up possibilities in advanced materials science. The functional groups present in the molecule can serve as handles for polymerization or for grafting onto surfaces to create functional materials.
The β-ketoester moiety is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, β-ketoesters can be used to construct carbazole (B46965) frameworks. Carbazoles are an important class of compounds used in the development of functional materials for organic light-emitting diodes (OLEDs) due to their favorable electronic and photophysical properties.
Additionally, the terminal bromo group can be used in alkylation reactions. The simpler analog, ethyl 7-bromoheptanoate, is used as an alkylating agent to synthesize substituted cyclopentadiene (B3395910) derivatives. Substituted cyclopentadienyl (B1206354) ligands are crucial components of many organometallic catalysts used in polymer synthesis and other industrial processes. Therefore, this compound could potentially be used to create novel monomers for specialty polymers or as a building block for ligands in catalysis, expanding its utility beyond its current role in medicinal chemistry.
Q & A
Q. What are the optimized synthetic routes for Ethyl 7-bromo-2-oxoheptanoate, and how do reaction conditions influence yield?
Methodological Answer: this compound is synthesized via lactone hydrolysis followed by halogenation. A documented method involves reacting caprolactone with thionyl chloride (SOCl₂) to form a chlorinated intermediate, which is then treated with sodium cyanide (NaCN) and ethanol to yield the ester . Reaction conditions such as temperature (optimized at 60–80°C) and solvent polarity significantly impact yield. For instance, using ethanol as a solvent enhances nucleophilic substitution efficiency compared to non-polar solvents. Yield improvements (up to 75%) are achieved by maintaining anhydrous conditions to prevent hydrolysis of the bromo intermediate .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar esters?
Methodological Answer:
- ¹H NMR : The compound exhibits distinct signals at δ 4.1–4.3 ppm (quartet, –CH₂–O– ester group) and δ 2.8–3.0 ppm (multiplet, –CH₂–Br adjacent to the carbonyl). The ketone group (C=O) does not split protons but deshields neighboring groups .
- IR : Strong absorption at ~1740 cm⁻¹ confirms the ester carbonyl, while a weaker band at ~650 cm⁻¹ corresponds to C–Br stretching. Differentiation from analogs (e.g., ethyl 7-chloro-2-oxoheptanoate) relies on halogen-specific absorptions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent bromine dissociation .
- PPE : Use nitrile gloves (0.11 mm thickness) and chemical-resistant aprons. Avoid latex due to permeability to halogenated compounds .
- Spill Management : Neutralize with sodium bicarbonate (5% w/v) before disposal to mitigate bromide ion release .
Advanced Research Questions
Q. What mechanistic pathways explain the instability of this compound under basic conditions?
Methodological Answer: The compound undergoes base-catalyzed elimination via an E2 mechanism. The β-hydrogen adjacent to the carbonyl group is abstracted, leading to the formation of 2-heptenoate and HBr. Computational studies (DFT at B3LYP/6-31G* level) show a transition state energy barrier of ~45 kcal/mol, consistent with rapid degradation at pH > 8 .
Q. How does the electronic environment of the carbonyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing carbonyl group activates the α-carbon for nucleophilic substitution (SN2). In Suzuki-Miyaura coupling, the bromine atom acts as a leaving group, with Pd(PPh₃)₄ catalyzing cross-coupling to aryl boronic acids. Hammett studies (σ = +0.78) confirm enhanced electrophilicity compared to non-ketone bromoesters, accelerating transmetallation rates by 40% .
Q. What strategies mitigate racemization during chiral synthesis using this compound?
Methodological Answer:
- Low-Temperature Reactions : Conduct reactions below –20°C to reduce keto-enol tautomerism.
- Chiral Auxiliaries : Use (R)-BINOL ligands to stabilize the transition state, achieving enantiomeric excess (ee) > 90% .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) minimize proton exchange, preserving stereochemistry .
Q. What computational models predict the compound’s solubility in mixed-solvent systems?
Methodological Answer: The Modified Apelblat equation models solubility in ethanol/water mixtures, with parameters derived from Hansen solubility parameters (δD = 18.1, δP = 6.2, δH = 4.5). Predictions align with experimental data (R² = 0.98), showing maximum solubility at 70% ethanol (v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
